CYP2D6 Inhibition Liability: Tetrahydronaphthyridine Scaffold vs. Tetrahydroisoquinoline Scaffold
In a systematic scaffold-hopping study, Jecs et al. (2022) demonstrated that replacing the tetrahydroisoquinoline (THIQ) core of CXCR4 antagonist TIQ15 with a 5,6,7,8-tetrahydro-1,6-naphthyridine core greatly reduced inhibition of CYP2D6 [1]. The first-generation THIQ-based compound TIQ15 exhibited significant CYP2D6 inhibition, whereas the isomeric tetrahydronaphthyridine series, including lead compound 12a, demonstrated substantially diminished CYP2D6 activity [1]. This reduction in CYP2D6 liability was achieved without sacrificing CXCR4 antagonist potency, as compound 30 (a further optimized tetrahydronaphthyridine) maintained potent CXCR4 antagonism (IC₅₀ = 24 nM) and HIV entry inhibition (IC₅₀ = 7 nM) [1]. While the published data are for elaborated tetrahydronaphthyridine derivatives rather than the methyl ester building block itself, the CYP2D6-sparing effect is a scaffold-intrinsic property conferred by the dual-nitrogen naphthyridine core, directly relevant to programs selecting between THIQ and naphthyridine building blocks [1].
| Evidence Dimension | CYP2D6 enzyme inhibition |
|---|---|
| Target Compound Data | Tetrahydronaphthyridine series (e.g., compound 12a): greatly reduced CYP2D6 inhibition vs. THIQ baseline [1] |
| Comparator Or Baseline | TIQ15 (tetrahydroisoquinoline-based CXCR4 antagonist): significant CYP2D6 inhibition [1] |
| Quantified Difference | Qualitative reduction (described as 'greatly reducing'); exact fold-change values not publicly disclosed for the building block itself, but the scaffold-switch principle is documented at the elaborated-compound level |
| Conditions | Human liver microsome CYP2D6 inhibition assay; biochemical profiling of isomeric tetrahydronaphthyridine analogs [1] |
Why This Matters
For procurement decisions in drug discovery programs, selecting the tetrahydronaphthyridine scaffold over the tetrahydroisoquinoline analog proactively mitigates CYP2D6-mediated drug-drug interaction risk, a leading cause of clinical candidate attrition.
- [1] Jecs, E.; et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J. Med. Chem. 2022, 65 (5), 4058–4084. View Source
